molecular formula C15H14N2O5S B4076315 Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- CAS No. 106240-10-2

Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro-

Cat. No.: B4076315
CAS No.: 106240-10-2
M. Wt: 334.3 g/mol
InChI Key: OQTNPWPOSIRTET-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-acetylphenyl group, a methyl group at position 2, and a nitro group at position 3. This compound is synthesized via Claisen-Schmidt condensation between N-(4-acetylphenyl)benzenesulfonamide and aldehydes, as demonstrated in studies involving sulfonamide chalcone hybrids . The acetylphenyl moiety enhances electron-withdrawing properties, while the nitro and methyl groups influence steric and electronic interactions, making it a versatile scaffold for medicinal chemistry. It has been explored for applications in drug discovery, particularly in synthesizing cytotoxic agents and enzyme inhibitors .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-methyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-10-3-8-14(17(19)20)9-15(10)23(21,22)16-13-6-4-12(5-7-13)11(2)18/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTNPWPOSIRTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387931
Record name Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106240-10-2
Record name Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. One common method involves the reaction of benzenesulfonyl chloride with an amine to form the sulfonamide. The acetylphenyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and an appropriate catalyst. The methyl and nitro groups are then introduced through nitration and methylation reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for N-(4-acetylphenyl)-2-methyl-5-nitro-benzenesulfonamide is C15H14N2O5SC_{15}H_{14}N_{2}O_{5}S. The structure features a benzenesulfonamide moiety, which is known for its biological activity, particularly in the inhibition of specific enzymes.

Medicinal Applications

1. Anticancer Activity
Research indicates that N-(4-acetylphenyl)-2-methyl-5-nitro-benzenesulfonamide exhibits potent inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. The compound's mechanism involves selective inhibition of CA IX, leading to reduced tumor cell proliferation under hypoxic conditions typical of solid tumors. Studies have shown IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity for CA IX over other isozymes .

2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activities against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. In vitro studies demonstrated significant inhibition rates, with some derivatives achieving up to 80% inhibition at specific concentrations .

3. Antiviral Research
In the context of HIV research, derivatives of benzenesulfonamides have been synthesized and tested for their ability to inhibit HIV-1 capsid protein. These compounds have shown promising antiviral activity, with some exhibiting sub-micromolar effectiveness .

Biological Research Applications

1. Enzyme Inhibition Studies
The compound has been used extensively in enzyme kinetics studies, particularly focusing on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Various derivatives were synthesized and evaluated for their inhibitory effects using enzymatic assays, revealing potential therapeutic applications in neurodegenerative diseases .

2. Antioxidant Activities
N-(4-acetylphenyl)-2-methyl-5-nitro-benzenesulfonamide has been assessed for its antioxidant properties using DPPH and nitric oxide scavenging assays. These studies indicate that certain derivatives possess significant antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .

Industrial Applications

1. Pharmaceutical Synthesis
This compound serves as an intermediate in the synthesis of more complex pharmaceuticals. Its versatility allows it to be used as a building block in organic synthesis, facilitating the development of new drugs with enhanced efficacy and safety profiles .

2. Material Science
In addition to its biological applications, N-(4-acetylphenyl)-2-methyl-5-nitro-benzenesulfonamide is being explored for its potential use in developing new materials, particularly those requiring specific chemical functionalities or enhanced mechanical properties.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated selective inhibition of CA IX with IC50 values between 10.93–25.06 nM .
Study 2Antimicrobial PropertiesShowed significant inhibition against S. aureus (80% at 50 µg/mL) .
Study 3Antiviral ActivityIdentified sub-micromolar levels of activity against HIV-1 capsid protein .
Study 4Enzyme InhibitionEvaluated derivatives for AChE and BChE inhibition with promising results .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The acetylphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- is best understood by comparing it with analogous sulfonamide derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Functional Groups Biological Activities Key Differences
Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- Benzenesulfonamide core with 2-methyl, 5-nitro, and 4-acetylphenyl substituents Sulfonamide, acetyl, nitro, methyl Cytotoxicity (chalcone hybrids), enzyme inhibition Unique combination of acetylphenyl and nitro groups enhances reactivity.
N-(4-benzoylphenyl)benzenesulfonamide () Benzenesulfonamide with 4-benzoylphenyl substituent Sulfonamide, benzoyl Anticancer, antimicrobial, anti-inflammatory Benzoyl group replaces acetyl; lacks nitro and methyl groups. Reduced electron-withdrawing effects.
Benzoic acid, 3-(aminosulfonyl)-4-(2-(4-chlorophenyl)ethyl)-5-nitro- () Benzoic acid core with aminosulfonyl, nitro, and chlorophenyl ethyl groups Carboxylic acid, sulfonamide, nitro, chloro Pharmaceutical development (unspecified) Carboxylic acid core instead of benzenesulfonamide; chlorophenyl ethyl substituent adds bulk.
Benzenesulfonamide, N-(4-methyl-2-thiazolyl)-3-nitro- () Benzenesulfonamide with 4-methyl-thiazolyl and 3-nitro groups Sulfonamide, thiazolyl, nitro Not explicitly stated Thiazolyl ring introduces heterocyclic diversity; lacks acetylphenyl group.
N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide () Nitrobenzenesulfonamide with dichloroaniline substituent Sulfonamide, nitro, dichloro Research applications (unspecified) Dichloroaniline substituent increases hydrophobicity; lacks acetylphenyl and methyl groups.

Key Insights :

Functional Group Influence :

  • The acetylphenyl group in the target compound enhances electron-withdrawing effects, improving binding to biological targets compared to benzoyl or thiazolyl derivatives .
  • The nitro group at position 5 facilitates redox interactions, a feature shared with and compounds but absent in benzoyl or thiazolyl analogs .

Synthetic Routes :

  • The target compound is synthesized via Claisen-Schmidt condensation, whereas analogs like and derivatives require multi-step reactions involving sulfonyl chlorides or heterocyclic coupling .

Biological Relevance :

  • Unlike N-(4-benzoylphenyl)benzenesulfonamide (), which shows broad-spectrum bioactivity, the target compound’s chalcone hybrids exhibit specific cytotoxicity, likely due to the nitro group’s role in generating reactive intermediates .

Structural Uniqueness :

  • The combination of methyl, nitro, and acetylphenyl groups distinguishes it from simpler sulfonamides (e.g., ) and carboxylic acid derivatives (), enabling tailored interactions in drug-receptor binding .

Biological Activity

Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- (CAS Number: 106240-10-2) is an organic compound that has garnered attention due to its potential biological activities. This compound features a sulfonamide group, which is well-known for its diverse pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C16H15N3O4S
  • Molecular Weight : 317.36 g/mol
  • Structure : The compound consists of a benzenesulfonamide moiety attached to an acetylphenyl group and a nitro substituent, contributing to its unique biological properties.

The mechanism by which N-(4-acetylphenyl)-2-methyl-5-nitro-benzenesulfonamide exerts its biological effects involves:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting specific enzymes involved in metabolic pathways.
  • Binding Affinity : The acetyl groups enhance the compound’s binding affinity to target proteins, increasing efficacy against certain biological targets.

Antimicrobial Activity

Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. In a comparative study:

  • Minimum Inhibitory Concentrations (MIC) were determined against various bacterial strains:
    • E. coli: MIC = 6.72 mg/mL
    • S. aureus: MIC = 6.63 mg/mL
    • P. aeruginosa: MIC = 6.67 mg/mL
    • C. albicans: MIC = 6.63 mg/mL .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines:

  • Apoptosis Induction : Notably, studies have shown that certain derivatives can induce apoptosis in MDA-MB-231 cells, with a significant increase in annexin V-FITC-positive cells observed .
  • Selectivity : The compound exhibits selectivity for carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis .

Anti-inflammatory Activity

In vivo studies have demonstrated that derivatives of this compound possess anti-inflammatory properties:

  • Carrageenan-Induced Edema : Compounds showed up to 94.69% inhibition of edema in rat models .

Data Tables

Biological ActivityTest OrganismResult (MIC/IC50)
AntimicrobialE. coli6.72 mg/mL
S. aureus6.63 mg/mL
P. aeruginosa6.67 mg/mL
C. albicans6.63 mg/mL
Anti-inflammatoryRat Paw Edema94.69% inhibition
AnticancerMDA-MB-231Apoptosis induction

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various benzenesulfonamide derivatives, including N-(4-acetylphenyl)-2-methyl-5-nitro-. The results indicated that these compounds could effectively inhibit bacterial growth at low concentrations, suggesting potential use as therapeutic agents against infections .
  • Evaluation of Anticancer Properties : Another study focused on the anticancer effects of this compound on breast cancer cell lines, revealing that it not only inhibited cell proliferation but also induced significant apoptosis in treated cells .
  • Anti-inflammatory Effects in Animal Models : Research conducted on rats demonstrated that the compound could significantly reduce inflammation markers induced by carrageenan, indicating its potential for treating inflammatory conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro-
Reactant of Route 2
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Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro-

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